7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Catalog No.
S12362486
CAS No.
906456-05-1
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS Number

906456-05-1

Product Name

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

IUPAC Name

8-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-6-3-4-9(5-6)7(12)10-8(13)11-9/h2,6H,1,3-5H2,(H2,10,11,12,13)

InChI Key

DQOIBJHKCVPVCF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC2(C1)C(=O)NC(=O)N2

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a bicyclic compound featuring a unique spiro structure that includes two nitrogen atoms within its framework. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it has a molecular weight of approximately 180.204 g/mol. The compound is characterized by its spiro arrangement, which contributes to its potential reactivity and biological activity. The presence of the ethenyl group enhances its chemical properties, making it a subject of interest in various fields of research.

The chemical reactivity of 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione primarily involves:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Cyclization Reactions: Due to the spiro structure, cyclization can occur under specific conditions, leading to the formation of new cyclic compounds.
  • Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives and reduction reactions to yield reduced spirocyclic compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits significant biological activities. It has been explored for its potential as an anticonvulsant agent, with studies showing interactions with neurotransmitter receptors such as serotonin receptors (5HT1A/2A). This interaction suggests its ability to modulate seizure activities and potentially cross the blood-brain barrier, making it relevant in neuropharmacology.

Several synthetic routes have been developed for the preparation of 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione:

  • Cyclization Reactions: Utilizing activating agents like acetic anhydride to facilitate the formation of the spiro structure.
  • Nucleophilic Substitution: Employing alkyl halides or acyl chlorides under mild conditions to introduce functional groups.
  • Regioselective Approaches: New strategies involving phosphine-catalyzed reactions have been reported for synthesizing related compounds.

These methods highlight the versatility in synthesizing this compound and its derivatives.

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in developing new anticonvulsant medications.
  • Chemical Research: Its unique structure makes it valuable in studying spirocyclic compounds and their reactivity.
  • Neuropharmacology: Its ability to interact with neurotransmitter systems positions it as a candidate for further research in treating neurological disorders.

Interaction studies have focused on how 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione interacts with various biological targets:

  • Neurotransmitter Receptors: The compound's ability to bind to serotonin receptors suggests its role in modulating neurotransmission.
  • Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways may also be explored for therapeutic applications.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione:

Compound NameMolecular FormulaUnique Features
1,3-Diazaspiro[4.4]nonane-2,4-dioneC7H10N2O2C_7H_{10}N_2O_2Lacks ethenyl group; simpler structure
2-Azaspiro[4.4]nonane-1,3-dioneC6H8N2O2C_6H_{8}N_{2}O_{2}Different nitrogen positioning; fewer carbon atoms
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dioneC7H10N2OSC_7H_{10}N_{2}OSContains sulfur; different biological activity profile

Uniqueness

The uniqueness of 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione lies in the presence of the ethenyl group and its specific spiro arrangement. This structural feature imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds. Its ability to interact with neurotransmitter systems further enhances its significance in pharmaceutical research compared to its analogs.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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